molecular formula C13H8ClNOS B104394 2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one CAS No. 3159-04-4

2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one

Cat. No. B104394
CAS RN: 3159-04-4
M. Wt: 261.73 g/mol
InChI Key: UHOLKGDSZJQEEB-UHFFFAOYSA-N
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Description

The compound 2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one is a chemical structure that is part of a broader class of dibenzo[b,f][1,4]thiazepin derivatives. These compounds have been studied for various pharmacological properties and as intermediates in the synthesis of other therapeutically relevant molecules. For instance, derivatives of dibenzo[b,f]thiepin have been investigated for their neurotropic and psychotropic potential, suggesting their use as neuroleptics . Additionally, the dibenzo[c,f][1,2]thiazepin moiety is a key intermediate in the synthesis of Tianeptine, an antidepressant . The dibenzo[b,f]thiepin structure is also a key intermediate for anti-inflammatory drugs such as zaltoprofen . Moreover, certain dibenzo[b,f][1,4]thiazepine analogues have demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria .

Synthesis Analysis

The synthesis of related dibenzo[b,f][1,4]thiazepin compounds involves various chemical reactions and optimization of conditions. For example, the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide includes steps such as condensation, methylation, hydrogenolysis, and cyclization, with an overall yield of 55.9% . The synthesis of 11H-Dibenzo[b,f]thiepin-10-one from 2-chlorobenzaldehyde involves Ullmann condensation, reduction, chlorination, cyanidation, hydrolysis, and cyclization, with an overall yield of 48% . These syntheses highlight the complexity and multi-step nature of producing such compounds.

Molecular Structure Analysis

The molecular structures of dibenzo[b,f][1,4]thiazepin derivatives are confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (H NMR), and mass spectrometry (MS). These methods provide detailed information about the molecular framework and the substitution patterns on the thiazepin ring system .

Chemical Reactions Analysis

Dibenzo[b,f][1,4]thiazepin compounds can undergo various chemical reactions, including condensation, methylation, and cyclization, as part of their synthesis. The optimization of reaction conditions, such as the dosage of acid-capturer pyridine in condensation and sodium hydride in hydrogenolysis, is crucial for achieving high yields . The temperature for cyclization reactions is also optimized, as seen in the synthesis of Tianeptine intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzo[b,f][1,4]thiazepin derivatives are influenced by their molecular structure. The presence of substituents such as chlorine and methyl groups can affect the compound's reactivity and solubility. The antimicrobial activity of these compounds indicates that they have the potential to interact with biological targets, which is a significant aspect of their chemical properties . The spectral data obtained from IR, H NMR, and MS are essential for characterizing these properties and confirming the identity of the synthesized compounds .

Scientific Research Applications

Antimicrobial Activity

Research on dibenzo[b,f][1,4]thiazepines, including 2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one derivatives, has shown significant antimicrobial activity. A study by Tailor et al. (2014) synthesized derivatives of this compound, which demonstrated considerable antibacterial properties against both gram-positive and gram-negative bacteria (Tailor, Patel, & Malik, 2014).

Process Improvement and Synthesis

Several studies focus on improving the synthesis process of related compounds. Niphade et al. (2009) reported an improved process for preparing Quetiapine hemifumarate, a derivative, free from potential impurities (Niphade, Mali, Pandit, Jagtap, Jadhav, Jachak, & Mathad, 2009). Similarly, Smirnov et al. (2007) developed a convenient synthesis method for novel dibenzo[b,f][1,4]thiazepin-11(10H)-ones (Smirnov, Kalandadze, Sakharov, Dorogov, & Ivachtchenko, 2007).

Chemical Synthesis and Analysis

Mahmoodi et al. (2015) described a one-pot synthesis of quetiapine from dibenzo[b,f][1,4]thiazepin-11(10H)-one, highlighting the simplicity and environmental friendliness of the process (Mahmoodi, Pourhossein Parizad, & Hosseini, 2015). Zhao et al. (2013) developed an efficient method for synthesizing a library of dibenzo[b,f][1,4]thiazepin-11(10H)-ones via Smiles rearrangement (Zhao, Dai, Chen, Zhang, Bai, & Ma, 2013).

Novel Applications and Synthesis

Several other studies explore novel applications and synthesis methods. For instance, Rastkari et al. (2008) synthesized benzimidazolo[2,1‐b]benzo[e]thiazepin‐5(10H)‐one derivatives with antioxidant properties (Rastkari, Abdollahi, Ahmadkhaniha, & Shafiee, 2008). Li et al. (2020) developed a CuI catalyzed synthesis of Dibenzo[b,f]imidazo[1,2-d][1,4]thiazepines (Li, Li, Liu, & Wang, 2020).

properties

IUPAC Name

8-chloro-5H-benzo[b][1,4]benzothiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNOS/c14-8-5-6-11-9(7-8)13(16)15-10-3-1-2-4-12(10)17-11/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOLKGDSZJQEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(S2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601334945
Record name 2-Chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one

CAS RN

3159-04-4
Record name 2-Chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3159-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo(b,f)(1,4)thiazepin-11(10H)-one, 2-chloro
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003159044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENZO[B,F][1,4]THIAZEPIN-11(10H)-ONE, 2-CHLORO
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.421
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Balzulat, WF Zhu, C Flauaus, V Hernandez-Olmos… - bioRxiv, 2023 - biorxiv.org
Various disorders are accompanied by histamine-independent itching, which is often resistant to the currently available therapies. In this study, we hypothesized that pharmacological …
Number of citations: 2 www.biorxiv.org

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